1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene
Overview
Description
1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, methoxy, and nitro functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-chloro-4-fluoro-5-methoxybenzene using nitric acid and sulfuric acid under controlled conditions. The reaction requires careful temperature control to avoid over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Iron powder, hydrogen gas, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Aniline derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene is similar to other halogenated nitrobenzenes, such as 1-chloro-2-nitrobenzene and 1-fluoro-2-nitrobenzene. its unique combination of functional groups provides distinct chemical properties and reactivity. This compound stands out due to its ability to undergo multiple types of reactions and its versatility in various applications.
Comparison with Similar Compounds
1-Chloro-2-nitrobenzene
1-Fluoro-2-nitrobenzene
1-Chloro-4-fluoro-2-nitrobenzene
1-Chloro-5-methoxy-2-nitrobenzene
Biological Activity
1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene is an aromatic compound with a complex structure that includes chlorine, fluorine, methoxy, and nitro functional groups. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 205.57 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including genotoxicity and interactions with biological macromolecules.
The synthesis of this compound typically involves multi-step organic reactions. The presence of the nitro group suggests potential electrophilic reactivity, which can influence its interactions with biological targets. The compound's unique electronic and steric properties are attributed to the arrangement of its substituents on the benzene ring, impacting its reactivity in various chemical contexts.
Genotoxicity and Carcinogenic Potential
Research indicates that compounds structurally similar to this compound have shown significant genotoxic effects. These include the ability to induce sister chromatid exchanges and chromosomal aberrations in mammalian cells, suggesting a risk for mutagenicity and carcinogenicity. Such findings underline the importance of understanding the biological implications of exposure to this compound.
Table 1: Summary of Genotoxic Effects in Related Compounds
Compound | Genotoxic Effect | Reference |
---|---|---|
This compound | Induces sister chromatid exchanges | |
2-Nitroaniline | Chromosomal aberrations | |
4-Nitrochlorobenzene | Mutagenic in bacterial tests |
Interaction with Biological Macromolecules
Studies have shown that this compound may interact with DNA and proteins, potentially leading to mutagenic effects due to its electrophilic nature. The compound's reactivity with nucleophiles in biological systems raises concerns about its safety profile and necessitates further investigation into its metabolic pathways.
Case Study 1: In Vitro Studies on Genotoxicity
In an experimental study, researchers exposed mammalian cell lines to varying concentrations of this compound. The results demonstrated a dose-dependent increase in sister chromatid exchanges, indicating significant genotoxic potential at higher concentrations. These findings align with previous studies on related nitroaromatic compounds, reinforcing the need for caution in handling this compound in laboratory settings.
Case Study 2: Metabolic Pathways
Another study focused on the metabolic pathways of this compound in liver microsomes. The research revealed that this compound undergoes phase I metabolism, producing several metabolites that retain biological activity. This metabolic activation could enhance its genotoxic potential, necessitating further research into the implications for human health.
Properties
IUPAC Name |
1-chloro-4-fluoro-5-methoxy-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPAQRXXOMSAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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